7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps. One common method involves the reaction of 2-aminobenzophenone with appropriate brominating and sulfonylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Halogen substitution reactions are common, especially involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfides. Substitution reactions can result in the exchange of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential in modulating neurological pathways. It is being studied for its effects on neurotransmitter receptors and its potential use in treating conditions like epilepsy and anxiety.
Medicine
In medicine, 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is being explored for its anxiolytic and anticonvulsant properties. Its ability to enhance the effects of anesthetics makes it a candidate for premedication before surgeries.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the presence of the sulfonyl and halogen groups may confer unique properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one apart is its specific chemical modifications. The presence of the bromine and sulfonyl groups may enhance its binding affinity and selectivity for certain receptor subtypes, potentially leading to fewer side effects and improved therapeutic outcomes.
Properties
IUPAC Name |
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25(13-20(26)24-19)29(27,28)17-9-7-16(23)8-10-17/h1-12,21H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZNEZGJHLWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.